molecular formula C12H9Cl2N B2665188 4-Chloro-2-(3-chlorophenyl)aniline CAS No. 1521784-05-3

4-Chloro-2-(3-chlorophenyl)aniline

Cat. No. B2665188
CAS RN: 1521784-05-3
M. Wt: 238.11
InChI Key: AZRQVVVFCJYESL-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)aniline is a chemical compound with the molecular formula C12H9Cl2N and a molecular weight of 238.11 . It’s a derivative of aniline, which is an organic compound with the formula C6H5NH2.


Chemical Reactions Analysis

The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture has been investigated . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable intermediates . In the presence of arylsulfinic acids, the anodically generated intermediates react with benzenesulfinic acid to produce corresponding derivatives .

Scientific Research Applications

Environmental Impact and Degradation

Studies have shown that compounds similar to 4-Chloro-2-(3-chlorophenyl)aniline, such as chloroanilines, undergo various degradation processes in environmental settings. The degradation of chloroanilines can occur through microbial action in methanogenic aquifers, where halogens are sequentially replaced by protons through reductive steps catalyzed by microorganisms. This biodegradation process suggests potential pathways for the bioremediation of environments contaminated with chloroaniline-based compounds (Kuhn & Suflita, 1989).

Chemical Synthesis and Material Science

4-Chloro-2-(3-chlorophenyl)aniline serves as a precursor in the synthesis of various polymeric materials. For instance, new o-hydroxy Schiff bases synthesized from compounds including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline have been used as quaternization agents to obtain polymeric films with fluorescent properties. These films have potential applications in material science due to their photochromic mechanism and fluorescence, which are influenced by the structure of the salicylideneanil units (Buruianǎ et al., 2005).

Catalysis and Electrochemical Applications

In the realm of catalysis and electrochemical applications, aniline derivatives, including those related to 4-Chloro-2-(3-chlorophenyl)aniline, have been explored for their utility. Rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality have been developed as electrocatalysts for carbon dioxide reduction. The presence of aniline moieties in these complexes significantly enhances their catalytic performance, demonstrating the potential of chlorophenyl aniline derivatives in electrochemical CO2 reduction processes (Talukdar et al., 2020).

properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQVVVFCJYESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(3-chlorophenyl)aniline

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